1,3,2-Benzodioxaborole
Overview
Description
1,3,2-Benzodioxaborole is a useful research compound. Its molecular formula is C6H5BO2 and its molecular weight is 119.92 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Catecholborane, also known as 1,3,2-Benzodioxaborole, is an organoboron compound that is primarily used in organic synthesis . The primary targets of Catecholborane are unsaturated bonds, such as those found in alkenes and alkynes .
Mode of Action
Catecholborane interacts with its targets (unsaturated bonds) through a process known as hydroboration . This process involves the addition of boron and hydrogen across the carbon-carbon double or triple bond . When Catecholborane is treated with a terminal alkyne, a trans vinylborane is formed .
Biochemical Pathways
The interaction of Catecholborane with unsaturated bonds affects several biochemical pathways. For instance, it can be used as a stereoselective reducing agent when converting β-hydroxy ketones to syn 1,3-diols . Additionally, Catecholborane oxidatively adds to low valent metal complexes, affording boryl complexes .
Pharmacokinetics
It is known that catecholborane is a colorless liquid with a density of 1125 g/cm³, a melting point of 12 °C, and a boiling point of 50 °C at 50 mmHg
Result of Action
The result of Catecholborane’s action is the formation of organoboron compounds that are useful in various chemical reactions. For example, the product of its interaction with a terminal alkyne is a precursor to the Suzuki reaction . Moreover, Catecholborane can be used to convert β-hydroxy ketones to syn 1,3-diols .
Action Environment
The action of Catecholborane can be influenced by various environmental factors. For instance, the rate of its reactions can be affected by temperature, as its reactions typically require heating . Additionally, the presence of certain metal complexes can influence its reactivity . .
Biochemical Analysis
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Biochemical Properties
Catecholborane may be used as a stereoselective reducing agent when converting β-hydroxy ketones to syn 1,3-diols . It oxidatively adds to low valent metal complexes, affording boryl complexes
Molecular Mechanism
Catecholborane’s mechanism of action involves the oxidative addition to low valent metal complexes, affording boryl complexes
Metabolic Pathways
Catecholborane is involved in the hydroboration of alkynes, a process that is selective for the anti-Markovnikov product
Properties
InChI |
InChI=1S/C6H4BO2/c1-2-4-6-5(3-1)8-7-9-6/h1-4H | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQWVKDDJDIVAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1OC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059769 | |
Record name | 1,3,2-Benzodioxaborole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
274-07-7 | |
Record name | 1,3,2-Benzodioxaborole | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,2-Benzodioxaborole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,2-benzodioxaborole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.447 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CATECHOLBORANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UB69382H5J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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